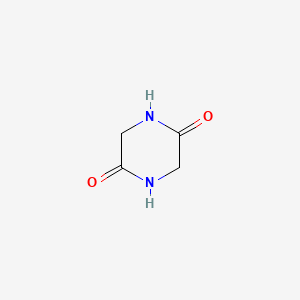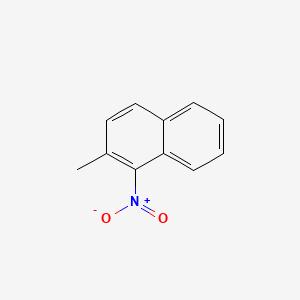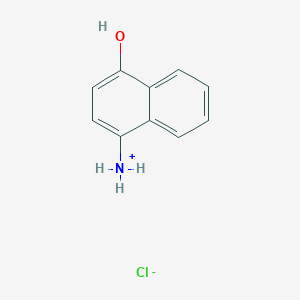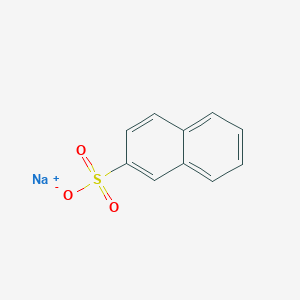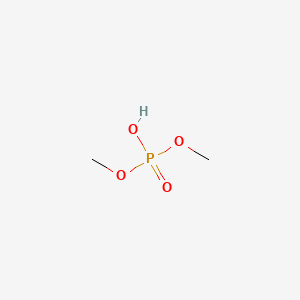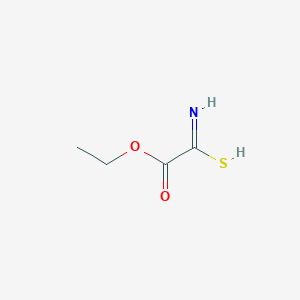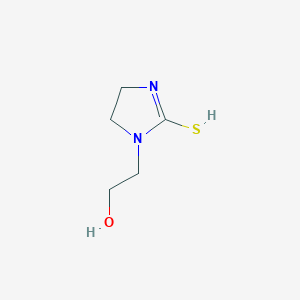
2-(2-sulfanyl-4,5-dihydroimidazol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-sulfanyl-4,5-dihydroimidazol-1-yl)ethanol, also known as Tris(2,4-di-tert-butylphenyl)phosphite, is an organophosphorus compound with the formula [(C4H9)2C6H3O]3P. This white solid is widely used as a stabilizer in polymers, where it functions as an antioxidant. It is derived from 2,4-di-tert-butylphenol and is known for its effectiveness in preventing the degradation of materials due to oxidation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,4-di-tert-butylphenyl)phosphite involves the reaction of phosphorus trichloride with 2,4-di-tert-butylphenol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere to prevent oxidation of the reactants and products.
Industrial Production Methods
Industrial production of Tris(2,4-di-tert-butylphenyl)phosphite follows a similar synthetic route but on a larger scale. The process involves the continuous addition of phosphorus trichloride to a solution of 2,4-di-tert-butylphenol in a suitable solvent, such as toluene. The reaction mixture is then heated to facilitate the reaction, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Tris(2,4-di-tert-butylphenyl)phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Tris(2,4-di-tert-butylphenyl)phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-di-tert-butylphenol and phosphoric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: The hydrolysis reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products
Oxidation: The major product is Tris(2,4-di-tert-butylphenyl)phosphate.
Hydrolysis: The major products are 2,4-di-tert-butylphenol and phosphoric acid.
科学研究应用
Chemistry
In chemistry, Tris(2,4-di-tert-butylphenyl)phosphite is used as a stabilizer in the production of polymers. It helps in preventing the oxidative degradation of polymers, thereby extending their lifespan and maintaining their mechanical properties.
Biology
In biological research, this compound is used as an antioxidant to study the effects of oxidative stress on biological systems. It helps in understanding the mechanisms of oxidative damage and the role of antioxidants in mitigating such damage.
Medicine
In the medical field, Tris(2,4-di-tert-butylphenyl)phosphite is used in the formulation of pharmaceutical products to enhance their stability and shelf life. It prevents the oxidation of active pharmaceutical ingredients, ensuring their efficacy over time.
Industry
Industrially, this compound is used in the production of plastics, rubber, and other materials that are prone to oxidative degradation. It is also used in the formulation of lubricants and fuels to prevent oxidation and improve their performance.
作用机制
Tris(2,4-di-tert-butylphenyl)phosphite exerts its effects by acting as an antioxidant. It scavenges free radicals and reactive oxygen species, preventing them from initiating the oxidation of materials. The compound interacts with molecular targets such as free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage.
相似化合物的比较
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another common antioxidant used in polymers.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated hydroxyanisole (BHA): Another antioxidant used in food and pharmaceuticals.
Uniqueness
Tris(2,4-di-tert-butylphenyl)phosphite is unique due to its high thermal stability and effectiveness in preventing oxidative degradation. Unlike other antioxidants, it provides long-term protection against oxidation, making it suitable for use in high-temperature applications and materials that require extended shelf life.
属性
IUPAC Name |
2-(2-sulfanyl-4,5-dihydroimidazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEITPOSEVENMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)S)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=N1)S)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
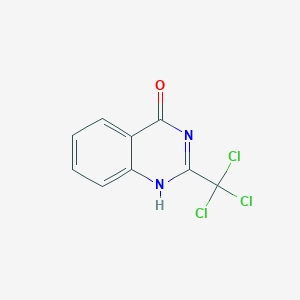
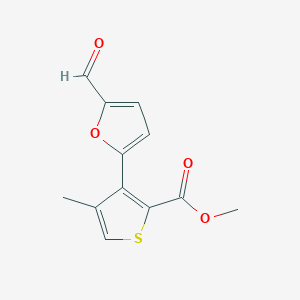
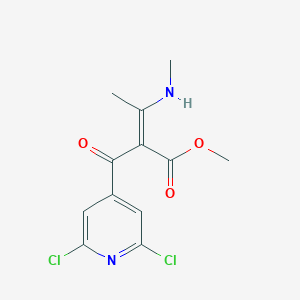
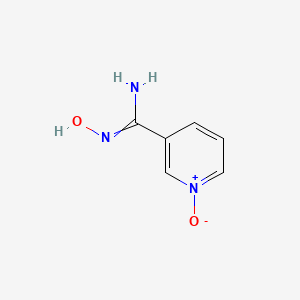
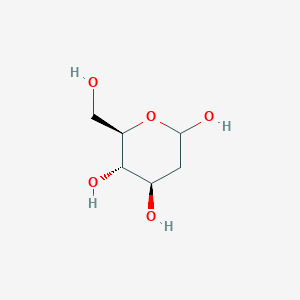
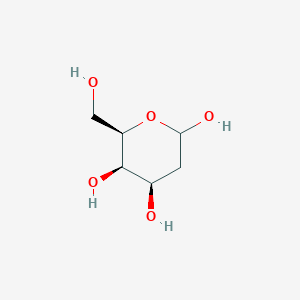
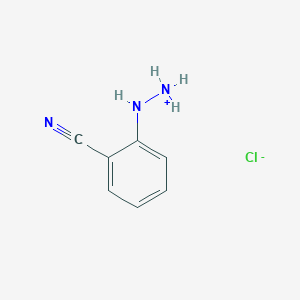
![3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid](/img/structure/B7767366.png)
